molecular formula C10H12INO3 B080598 3-Iodo-alpha-methyltyrosine CAS No. 14684-02-7

3-Iodo-alpha-methyltyrosine

カタログ番号: B080598
CAS番号: 14684-02-7
分子量: 321.11 g/mol
InChIキー: KPOIUSXAPUHQNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-alpha-methyltyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radiotracer for Tumor Imaging

SPECT Imaging:
IMT is primarily used as a radiotracer in Single Photon Emission Computed Tomography (SPECT). It is particularly effective in detecting non-small cell lung cancer (NSCLC). A study involving 44 SPECT studies demonstrated that IMT is avidly taken up by tumors, correlating with increased transmembrane transport of amino acids in malignancies. The feasibility of IMT SPECT was assessed for detection, staging, and treatment evaluation of NSCLC, showing promising results in monitoring tumor response to therapies .

PET Imaging:
In addition to SPECT, IMT derivatives such as 3-Fluoro-l-α-methyl tyrosine (FAMT) have been developed for Positron Emission Tomography (PET) imaging. FAMT exhibits higher specificity for cancerous tissues compared to traditional tracers like 18F-FDG. Clinical studies have indicated that FAMT PET can predict prognosis in patients with non-small cell lung cancer and differentiate between malignant and benign lesions effectively .

Mechanisms of Uptake in Cancer Cells

The uptake of IMT by tumors is mediated through specific amino acid transport systems, particularly system L transporters. Research has shown that IMT uptake is significantly enhanced in various cancer cell lines, including colon cancer (DLD-1 cells) and glioma cells. The expression of transporters such as LAT1 and LAT2 plays a crucial role in this process. For instance, a study on DLD-1 cells revealed that IMT uptake involved multiple transport systems and followed Michaelis-Menten kinetics, indicating a saturable transport mechanism .

Comparative Studies with Other Tracers

IMT has been compared with other imaging agents like 111In-octreotide in diagnosing carcinoid tumors. A study indicated that while IMT detected fewer lesions than octreotide scintigraphy, its uptake correlated with biochemical activity markers such as serotonin and catecholamines, suggesting its utility in assessing tumor activity beyond mere detection .

Case Studies and Clinical Applications

Several case studies highlight the clinical applications of IMT:

  • Non-Small Cell Lung Cancer: In a cohort study, patients underwent IMT SPECT before and after radiotherapy. The imaging results were correlated with histological findings from bronchoscopy and CT scans to assess treatment efficacy .
  • Carcinoid Tumors: In patients with metastatic carcinoid tumors, IMT scintigraphy demonstrated potential for detecting lesions not visible on other imaging modalities, emphasizing its role in comprehensive tumor assessment .

Summary Table of Applications

Application AreaImaging ModalityKey Findings
Tumor DetectionSPECTEffective for NSCLC detection; correlates with therapy response
Prognosis PredictionPETHigher specificity than traditional tracers; useful for prognosis in lung cancer
Assessment of Tumor ActivitySPECTCorrelates with biochemical markers in carcinoid tumors
Mechanistic StudiesCell Line StudiesInvolves LAT transport systems; saturable kinetics observed

特性

CAS番号

14684-02-7

分子式

C10H12INO3

分子量

321.11 g/mol

IUPAC名

2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)

InChIキー

KPOIUSXAPUHQNA-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

正規SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Key on ui other cas no.

14684-02-7

同義語

123I-IMT
3-(123I)iodo-L-alpha-methyl tyrosine
3-(125I)iodo-alpha-methyl-L-tyrosine
3-iodo-alpha-methyltyrosine
3-iodo-alpha-methyltyrosine, (DL)-isomer
3-iodo-alpha-methyltyrosine, (L)-isomer
3-iodo-alpha-methyltyrosine, 123I-labeled
3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer
L-3-(123)I-iodo alpha-methyltyrosine
L-3-iodo alpha-methyltyrosine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。